Sorbic Acid Shows 3× Higher Antifungal Efficiency Than Calcium Propionate in Bread Shelf-Life Extension
In a factorial-design study directly comparing sorbic acid and calcium propionate in bread, the antifungal efficiency of sorbic acid was approximately three times that of calcium propionate. Shelf-life prolongation reached 117% for sorbic acid versus 63% for calcium propionate when salt and sugar were held at fixed baseline levels [1]. This is a direct head-to-head quantitative result obtained under identical bread-making conditions.
| Evidence Dimension | Mould-free shelf-life prolongation in bread |
|---|---|
| Target Compound Data | 117% prolongation of shelf life vs. control |
| Comparator Or Baseline | Calcium propionate: 63% prolongation of shelf life vs. control |
| Quantified Difference | Sorbic acid extends shelf life by approximately 1.86× that of calcium propionate; antifungal efficiency ~3× higher |
| Conditions | Bread-making factorial design; salt and sugar fixed at basic levels; mould-free shelf life as endpoint |
Why This Matters
For bakery procurement, sorbic acid delivers nearly double the shelf-life extension of calcium propionate at equivalent baseline conditions, making it the more cost-effective antifungal agent per unit of extended product life.
- [1] Doulia, D., Rigas, F., & Katsinis, G. (2000). Multiparametric investigation of mould-free shelf life of bread via factorial design. International Journal of Food Properties, 3(3), 363–374. doi:10.1080/10942910009524641 View Source
